molecular formula C12H13FN2O B1483572 (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 2098070-74-5

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No. B1483572
CAS RN: 2098070-74-5
M. Wt: 220.24 g/mol
InChI Key: RRXWHQTVMSFSOV-UHFFFAOYSA-N
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Description

“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the CAS Number: 1427021-99-5. It has a molecular weight of 144.15 and is typically stored at normal temperatures. The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol”, has been a subject of interest in various fields due to their excellent properties and green synthetic routes . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been extensively studied. For instance, 1,2,3-triazole scaffolds, which are similar to pyrazole, are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .


Physical And Chemical Properties Analysis

“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a liquid compound with a molecular weight of 144.15. It is typically stored at normal temperatures .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

This compound, with its pyrazole core, is of significant interest in the pharmaceutical industry. Pyrazoles are known for their therapeutic potential and have been incorporated into drugs with anticonvulsant, anti-inflammatory, and anticancer properties . The presence of the fluorine atom can enhance the compound’s metabolic stability and its ability to cross biological barriers, making it a valuable moiety in drug design.

Organic Synthesis

In the realm of organic chemistry, the compound serves as a versatile intermediate. Its structure allows for further functionalization, making it a building block for more complex molecules. It can be used in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and chemicals .

Polymer Chemistry

The compound’s stability and structural features make it suitable for creating novel polymers. These polymers could have unique properties such as increased strength, chemical resistance, or novel electrical properties, expanding the possibilities in materials science .

Supramolecular Chemistry

Supramolecular chemists could explore the use of this compound in the design of new molecular assemblies. Its potential for hydrogen bonding and dipole interactions can lead to the formation of novel supramolecular structures .

Bioconjugation and Chemical Biology

The compound can be used in bioconjugation strategies to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors, drug delivery systems, and in the study of biological processes at the molecular level .

Fluorescent Imaging

Due to its potential to be modified into a fluorescent probe, this compound could be used in imaging techniques such as FRET (Förster Resonance Energy Transfer) and super-resolution microscopy. These applications are crucial in studying biological systems at the molecular level .

Material Science

The inherent properties of the compound suggest its use in the development of advanced materials. For instance, its incorporation into electronic devices or as a part of sensory materials could be explored, leveraging its stability and electronic properties .

Chemical Sensors

Lastly, the compound could be functionalized to act as a chemical sensor. Its structural framework allows for the introduction of specific functional groups that can interact with target molecules, making it a candidate for detecting various chemical substances .

properties

IUPAC Name

[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXWHQTVMSFSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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